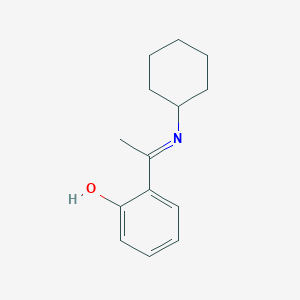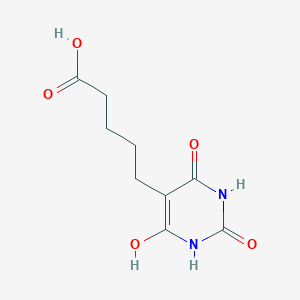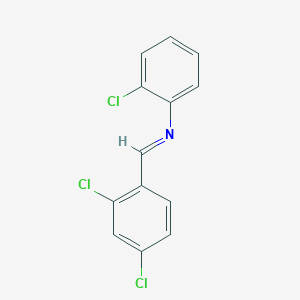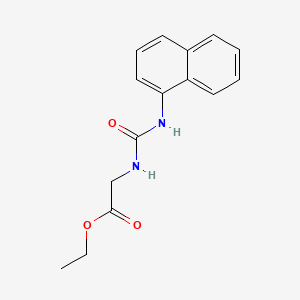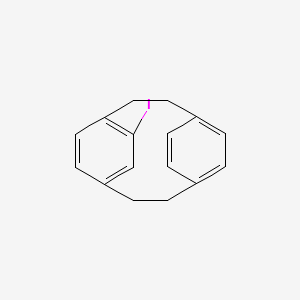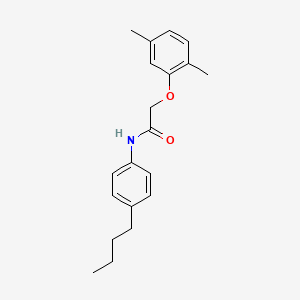![molecular formula C11H11Cl3N2O5 B11948747 Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenol with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The resulting intermediate is then reacted with ethyl carbamate under controlled temperature conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反応の分析
Types of Reactions
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Reduction: 4-aminophenoxy derivative.
Substitution: Various alkyl or aryl carbamates.
Hydrolysis: Corresponding amine and carbon dioxide.
科学的研究の応用
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of pesticides and herbicides.
作用機序
The mechanism of action of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
- ETHYL N-(4-CHLORO-2-NITROPHENYL)CARBAMATE
- ETHYL N-(4-METHOXY-2-NITROPHENYL)CARBAMATE
- ETHYL N-(2-CHLORO-4-NITROPHENYL)CARBAMATE
Uniqueness
ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates.
特性
分子式 |
C11H11Cl3N2O5 |
|---|---|
分子量 |
357.6 g/mol |
IUPAC名 |
ethyl N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C11H11Cl3N2O5/c1-2-20-10(17)15-9(11(12,13)14)21-8-5-3-7(4-6-8)16(18)19/h3-6,9H,2H2,1H3,(H,15,17) |
InChIキー |
FLRXQGNJLSHYRY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)
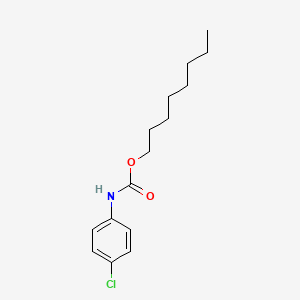
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)

